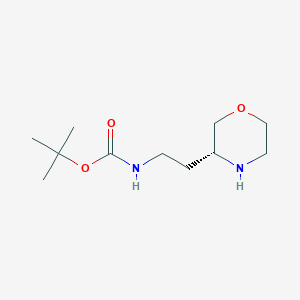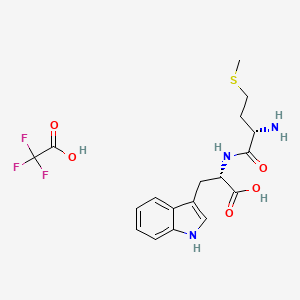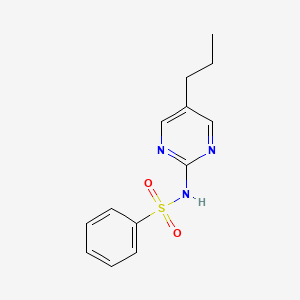
tert-Butyl (R)-(2-(morpholin-3-yl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ®-(2-(morpholin-3-yl)ethyl)carbamate: is a compound that belongs to the class of carbamates. It is often used in organic synthesis as a protecting group for amines due to its stability under various conditions and ease of removal. The compound is characterized by the presence of a tert-butyl group, a morpholine ring, and a carbamate functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-(2-(morpholin-3-yl)ethyl)carbamate typically involves the reaction of ®-2-(morpholin-3-yl)ethanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles such as amines or alcohols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-Butyl ®-(2-(morpholin-3-yl)ethyl)carbamate is used as a protecting group for amines. It is particularly useful in peptide synthesis where selective protection and deprotection of functional groups are crucial .
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its stability and ease of removal make it an ideal protecting group in multi-step synthesis .
Medicine: In medicinal chemistry, tert-Butyl ®-(2-(morpholin-3-yl)ethyl)carbamate is used in the development of drug candidates. It helps in modifying the pharmacokinetic properties of drugs by protecting reactive amine groups during synthesis .
Industry: The compound finds applications in the production of fine chemicals and intermediates. It is used in the manufacture of polymers, resins, and other industrial products .
Mécanisme D'action
The mechanism by which tert-Butyl ®-(2-(morpholin-3-yl)ethyl)carbamate exerts its effects involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, leading to the formation of a carbocation intermediate, which then undergoes hydrolysis to release the free amine .
Comparaison Avec Des Composés Similaires
- tert-Butyl carbamate
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl 4-[(E)-(2-nitrophenyl)diazenyl]phenylcarbamate
Comparison: tert-Butyl ®-(2-(morpholin-3-yl)ethyl)carbamate is unique due to the presence of the morpholine ring, which imparts additional stability and reactivity compared to other tert-butyl carbamates. The morpholine ring can participate in additional hydrogen bonding and electronic interactions, making it a versatile protecting group in organic synthesis .
Propriétés
Formule moléculaire |
C11H22N2O3 |
|---|---|
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
tert-butyl N-[2-[(3R)-morpholin-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-5-4-9-8-15-7-6-12-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1 |
Clé InChI |
WRHQUHHNWVGOTR-SECBINFHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NCC[C@@H]1COCCN1 |
SMILES canonique |
CC(C)(C)OC(=O)NCCC1COCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16S,19S,21R)-4,21-diacetyloxy-6-(furan-3-yl)-12,19-dihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-16-yl] benzoate](/img/structure/B12936369.png)



![N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-9H-purin-6-amine](/img/structure/B12936392.png)







